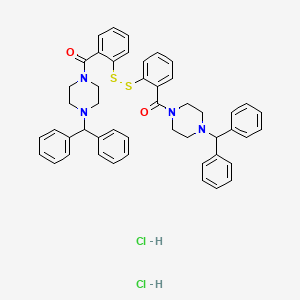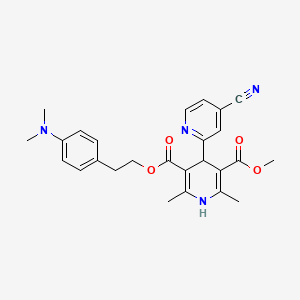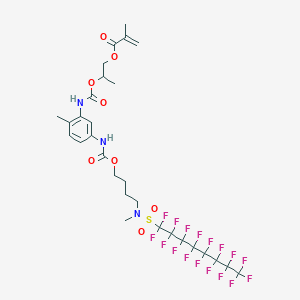
2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is a complex organic compound that contains a methacrylate group This compound is known for its unique chemical structure, which includes a heptadecafluorooctyl group, making it highly fluorinated
Méthodes De Préparation
The synthesis of 2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate involves multiple steps. The synthetic route typically starts with the preparation of the heptadecafluorooctyl sulphonyl methylamine, which is then reacted with butoxycarbonyl amino compounds. The final step involves the methacrylation of the intermediate product to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methacrylate group allows for oxidation reactions, which can be catalyzed by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur at the sulphonyl group, potentially converting it to a sulfoxide or sulfide.
Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions, especially under basic conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and sealants due to their hydrophobic and oleophobic properties.
Materials Science: The compound’s unique structure makes it suitable for creating advanced materials with specific surface properties, such as low surface energy and high chemical resistance.
Biology and Medicine: Its potential biocompatibility and chemical stability make it a candidate for use in biomedical devices and drug delivery systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to harsh chemical environments.
Mécanisme D'action
The mechanism of action of 2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is primarily related to its chemical structure. The heptadecafluorooctyl group imparts hydrophobic and oleophobic properties, while the methacrylate group allows for polymerization. The sulphonyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved depend on the specific application and environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorinated methacrylates, such as:
- 2-((((5-(((4-(((Pentadecafluoroheptyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate
- 2-((((5-(((4-(((Tridecafluorohexyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate These compounds share similar structural features but differ in the length of the fluorinated alkyl chain. The uniqueness of 2-((((5-(((4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate lies in its longer fluorinated chain, which can enhance its hydrophobic and oleophobic properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
70900-34-4 |
|---|---|
Formule moléculaire |
C29H30F17N3O8S |
Poids moléculaire |
903.6 g/mol |
Nom IUPAC |
2-[[5-[4-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]butoxycarbonylamino]-2-methylphenyl]carbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C29H30F17N3O8S/c1-14(2)19(50)56-13-16(4)57-21(52)48-18-12-17(9-8-15(18)3)47-20(51)55-11-7-6-10-49(5)58(53,54)29(45,46)27(40,41)25(36,37)23(32,33)22(30,31)24(34,35)26(38,39)28(42,43)44/h8-9,12,16H,1,6-7,10-11,13H2,2-5H3,(H,47,51)(H,48,52) |
Clé InChI |
UJJKZLHNWMZYJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)OC(C)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


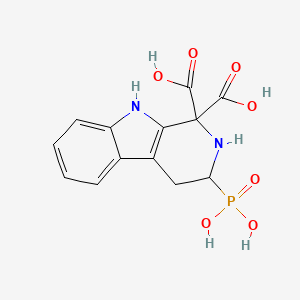
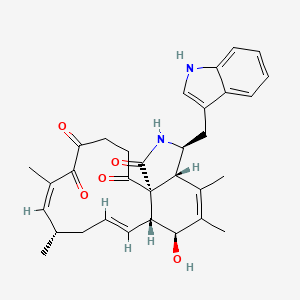
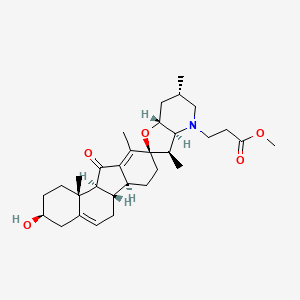
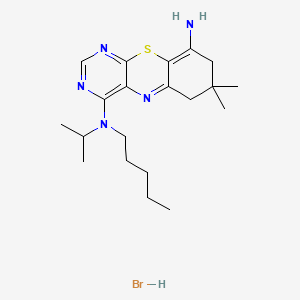
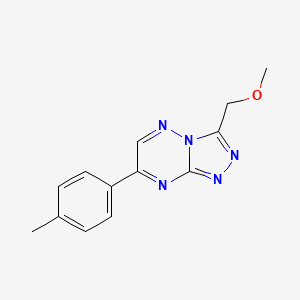
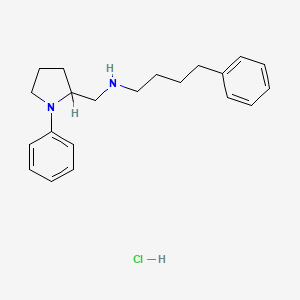

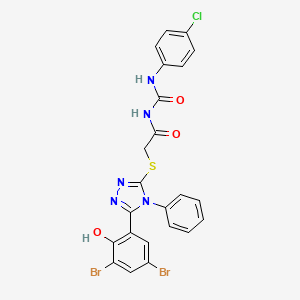
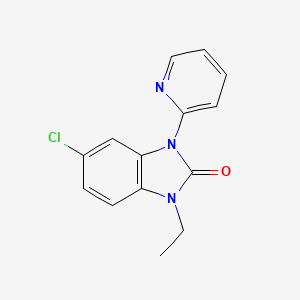
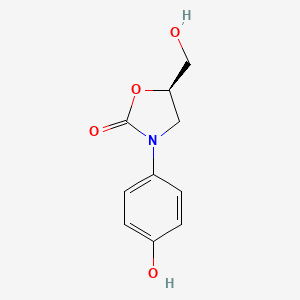
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
